molecular formula C10H12ClNO2S B13926103 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride CAS No. 947499-01-6

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride

Cat. No.: B13926103
CAS No.: 947499-01-6
M. Wt: 245.73 g/mol
InChI Key: PGWOZBQWJLVIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride typically involves the reaction of 2-methyl-3,4-dihydro-1H-isoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 8-position of the isoquinoline ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is carefully monitored to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: A derivative with hydroxyl groups at positions 4, 6, and 7.

    1,2,3,4-tetrahydroisoquinoline: A fully hydrogenated isoquinoline derivative.

    8-Isoquinolinesulfonyl chloride: A similar compound with the sulfonyl chloride group at the 8-position but without the methyl group.

Uniqueness

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

CAS No.

947499-01-6

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15(11,13)14/h2-4H,5-7H2,1H3

InChI Key

PGWOZBQWJLVIFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.